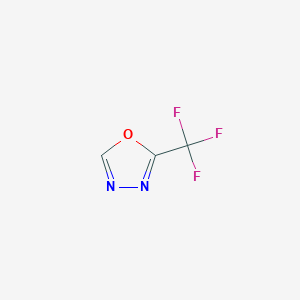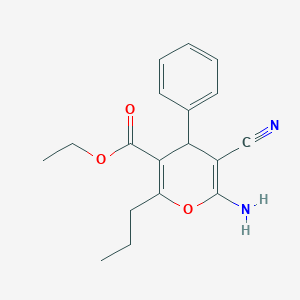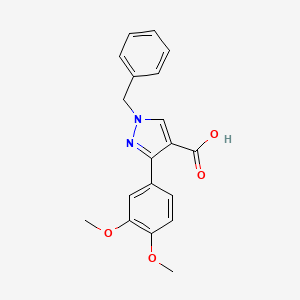
2-(Trifluoromethyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The trifluoromethyl group (CF3) is a functional group in organic chemistry. It consists of three fluorine atoms attached to a carbon atom . It is often used in pharmaceuticals and agrochemicals due to its stability and ability to modify the properties of molecules .
Synthesis Analysis
While specific synthesis methods for “2-(Trifluoromethyl)-1,3,4-oxadiazole” are not available, similar compounds like 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles have been synthesized via condensation of diamines or amino (thio)phenols with CF3CN .Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group. This property can influence the reactivity and physical properties of the molecules it is part of .Chemical Reactions Analysis
Trifluoromethyl groups can participate in various chemical reactions. For example, they can be involved in transition metal-mediated construction of C(sp 3, sp 2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds can vary. For example, 2-(Trifluoromethyl)phenyl isothiocyanate is a liquid at room temperature with a density of 1.282 g/mL at 25 °C .Scientific Research Applications
Green Synthetic Methods
A study by Zhu et al. (2015) developed a green synthetic method for the preparation of 2-aryl-1,3,4-oxadiazoles, using hydrazides and highly reactive 1,1-dichloro-2-nitroethene. This eco-friendly protocol features high yields, simple purification, water-based reaction medium, energy efficiency, and no catalyst addition (Zhu, F.-J., Zou, Minming, Shao, X., & Li, Zhong, 2015).
Improved Synthesis for Precursors
Grünebaum et al. (2016) described an improved synthesis of various 1,3,4-oxadiazoles, including 2,5-bis(trifluoromethyl)-1,3,4-oxadiazole, as precursors for corresponding 1,2,4-triazoles. This process involved ring-opening reactions and was characterized using NMR spectroscopy and differential scanning calorimetry (Grünebaum, M., Gerlitz, A. I., Buchheit, Annika, Jeschke, S., Daniliuc, C., & Wiemhöfer, H., 2016).
Copper-Catalyzed Oxidative Trifluoromethylation
Chu and Qing (2012) explored copper-catalyzed oxidative trifluoromethylation of heteroarenes, including 1,3,4-oxadiazoles. This method, using CF3SiMe3, offers a route to synthesize trifluoromethylated 1,3,4-oxadiazoles, important in pharmaceutical and agrochemical areas (Chu, L., & Qing, F., 2012).
Applications in Insecticidal Activity
Cao et al. (2002) synthesized 2-(5-(trifluoromethyl)pyridyloxymethyl)-1,3,4-oxadiazoles and found that compounds with fluorine on the benzene ring showed significant insecticidal activity against armyworms (Cao, S., Qian, X., Song, G., & Huang, Qingchun, 2002).
Characterization and Crystal Structure Analysis
Kettner et al. (2015) reported on the synthesis, characterization, and crystal structure of bi-oxadiazole derivatives featuring the trifluoromethyl group. These compounds were evaluated for their suitability in energetic materials (Kettner, M., Klapötke, T., Witkowski, Tomasz G., & von Hundling, Felix, 2015).
Electroluminescent Material Synthesis
Zhou et al. (2006) investigated 1,3,4-oxadiazole-based heterocyclic compounds as electroluminescent materials. They synthesized 1,3,4-oxadiazole-1,2,3-triazole hybrids as potential electroluminescent materials and explored the effect of modification of the 1,2,3-triazole moiety (Zhou, Jiaxiang, Wong, F., Chen, Chun-Yen, & Yeh, M., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(trifluoromethyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF3N2O/c4-3(5,6)2-8-7-1-9-2/h1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCWIYKNMQVWKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)
![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)
![3,4-dimethyl-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2749549.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)
![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)
![(2-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2749554.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)


![N-[1-(Furan-3-yl)propan-2-yl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2749564.png)
![2-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2749566.png)

